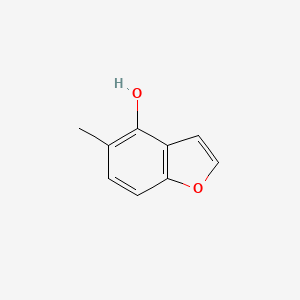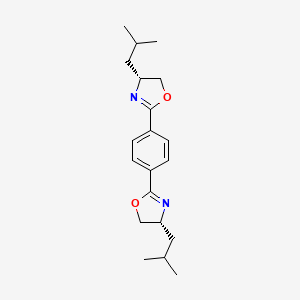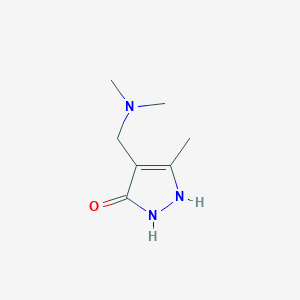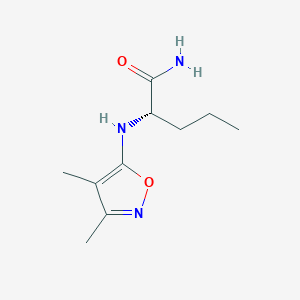
(S)-2-((3,4-Dimethylisoxazol-5-yl)amino)pentanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-((3,4-Dimethylisoxazol-5-yl)amino)pentanamide is a chiral compound featuring an isoxazole ring substituted with dimethyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((3,4-Dimethylisoxazol-5-yl)amino)pentanamide typically involves the reaction of 3,4-dimethylisoxazole with an appropriate amine under controlled conditions. One common method includes the use of chiral phosphoric acid catalysis to achieve high regio- and stereoselectivity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-2-((3,4-Dimethylisoxazol-5-yl)amino)pentanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amine derivatives.
Applications De Recherche Scientifique
(S)-2-((3,4-Dimethylisoxazol-5-yl)amino)pentanamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (S)-2-((3,4-Dimethylisoxazol-5-yl)amino)pentanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Amino-N-(3,4-dimethylisoxazol-5-yl)benzenesulfonamide: Shares the isoxazole ring structure but differs in functional groups.
N-3,4-Dimethylisoxazol-5-yl-N-sulfanilylacetamide: Another compound with a similar core structure but distinct substituents.
Uniqueness
(S)-2-((3,4-Dimethylisoxazol-5-yl)amino)pentanamide is unique due to its specific chiral configuration and the presence of the pentanamide group, which may confer distinct chemical and biological properties compared to its analogs .
Propriétés
Formule moléculaire |
C10H17N3O2 |
|---|---|
Poids moléculaire |
211.26 g/mol |
Nom IUPAC |
(2S)-2-[(3,4-dimethyl-1,2-oxazol-5-yl)amino]pentanamide |
InChI |
InChI=1S/C10H17N3O2/c1-4-5-8(9(11)14)12-10-6(2)7(3)13-15-10/h8,12H,4-5H2,1-3H3,(H2,11,14)/t8-/m0/s1 |
Clé InChI |
MLKQLNIJENUMSO-QMMMGPOBSA-N |
SMILES isomérique |
CCC[C@@H](C(=O)N)NC1=C(C(=NO1)C)C |
SMILES canonique |
CCCC(C(=O)N)NC1=C(C(=NO1)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



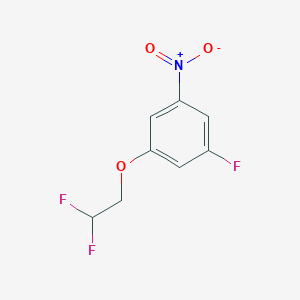
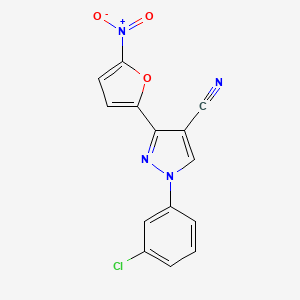
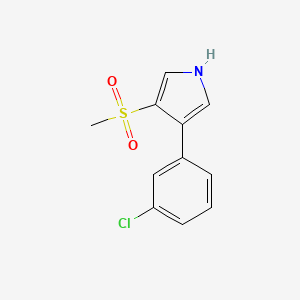
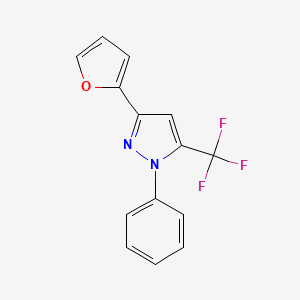
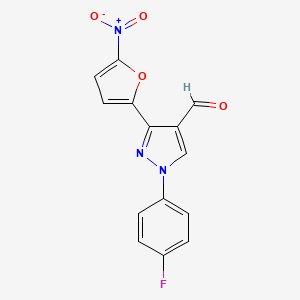
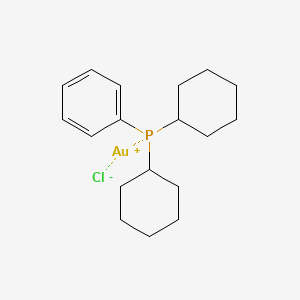
![4-[3-(Dimethylamino)phenyl]-1H-pyrrole-3-carbonitrile](/img/structure/B12869728.png)
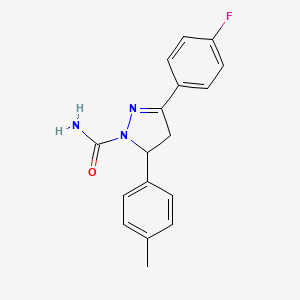
![4-(Difluoromethyl)-2-ethoxybenzo[d]oxazole](/img/structure/B12869733.png)
![1-(7-(Chloromethyl)benzo[d]oxazol-2-yl)ethanone](/img/structure/B12869734.png)
